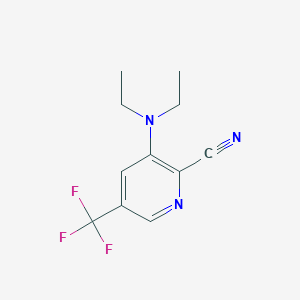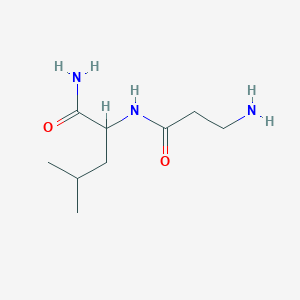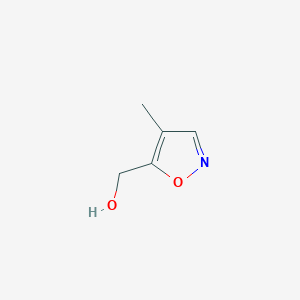
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile
Übersicht
Beschreibung
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile, also known as 4-ETTFMSOB, is a silyloxybutenenitrile compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 4-ETTFMSOB is a colorless liquid with a boiling point of 103.5 °C and a melting point of -36.2 °C. It is soluble in organic solvents such as ethanol, acetone, and dimethylformamide. 4-ETTFMSOB is known to be a versatile compound with many advantages in terms of its synthesis and application in scientific research.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of various compounds, such as pyridine derivatives, quinolines, and chromones. It has also been used as a catalyst for the synthesis of polymeric materials. In addition, 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile has been used as a catalyst in the synthesis of heterocyclic compounds and as a ligand in the synthesis of transition metal complexes.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile is not yet fully understood, but it is believed to involve the formation of a silyloxy-butenenitrile intermediate, which is then further reacted with the desired product. The reaction may involve the formation of an enolate intermediate, which can then be converted into a variety of products.
Biochemical and Physiological Effects
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile is known to be a non-toxic compound and has not been reported to have any adverse effects on human health. It has been used as a reagent in the synthesis of various compounds, such as pyridine derivatives, quinolines, and chromones, and has been found to be non-toxic when used in these applications.
Vorteile Und Einschränkungen Für Laborexperimente
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile has several advantages when used in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and its synthesis is relatively simple and efficient. It is also non-toxic and has a low boiling point, making it easy to handle and store. However, 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile is not an ideal reagent for all reactions and can be limited by its reactivity and solubility.
Zukünftige Richtungen
The potential applications of 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile are vast and are still being explored. Some of the potential future directions for 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile include its use as a catalyst for the synthesis of polymeric materials, its use as a ligand in the synthesis of transition metal complexes, and its use as a reagent in the synthesis of heterocyclic compounds. Additionally, further research is needed to better understand the mechanism of action of 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile and its potential effects on human health.
Eigenschaften
IUPAC Name |
4-ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2Si/c1-5-15-7-6-9(8-14,10(11,12)13)16-17(2,3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRCLCKLPGWFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(C#N)(C(F)(F)F)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)
![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)








![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)
